![molecular formula C10H11ClO2 B13058709 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine](/img/structure/B13058709.png)
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a 2-chloroethyl group attached to the benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2-chloroethanol with 1,4-benzodioxine under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Enzyme Inhibition
Research has demonstrated that derivatives of 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine exhibit significant inhibitory effects on various enzymes. Notably:
- Acetylcholinesterase Inhibition : Compounds derived from this benzodioxine have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. In a study, several synthesized compounds displayed moderate to effective inhibition of acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .
- Alpha-Glucosidase Inhibition : The compound also demonstrated inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests its potential utility in managing type 2 diabetes by regulating blood glucose levels .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological molecules, leading to potential anticancer activities. Research indicates that this compound derivatives can form covalent bonds with nucleophilic sites in DNA and proteins, disrupting cellular processes essential for cancer cell survival.
- Mechanism of Action : The mechanism is believed to involve DNA alkylation and modification of key proteins within cancer cells, which can lead to apoptosis (programmed cell death) .
Synthesis and Characterization
The synthesis of this compound derivatives typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chloroethylating agents. Characterization methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study: Synthesis of N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-benzodioxan-6-yl) Compounds
A significant study synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl) compounds and evaluated their enzyme inhibition properties. The results indicated that some derivatives exhibited high levels of acetylcholinesterase inhibition (up to 97% for certain compounds), highlighting their potential as therapeutic agents for Alzheimer's disease .
Compound ID | Acetylcholinesterase Inhibition (%) | Alpha-Glucosidase Inhibition (%) |
---|---|---|
5a | 17.23 | 75.29 |
5b | 81.74 | 85.56 |
5c | 97.11 | 87.27 |
5d | - | - |
Case Study: Biological Screening for Anticancer Activity
Another research effort focused on the biological screening of synthesized benzodioxine derivatives against various cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against human cancer cells, suggesting their potential as lead compounds in anticancer drug development .
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This mechanism is similar to that of other alkylating agents, which are known to interfere with cellular processes by forming cross-links within biomolecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) sulfide:
Bis(2-chloroethyl)amine: A nitrogen mustard compound used in chemotherapy.
2-Chloroethyl ethyl sulfide: Another compound with a chloroethyl group, used in chemical synthesis.
Uniqueness
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its benzodioxine ring structure, which imparts specific chemical properties and potential applications that are distinct from other chloroethyl compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.
Biological Activity
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is a compound that has garnered attention for its diverse biological activities. Its structural properties suggest potential applications in pharmacology, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
This compound belongs to the benzodioxane family, characterized by a fused benzene and dioxane ring system. The presence of the chloroethyl group enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
- Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial and fungal strains.
- Potential Anticancer Activity : Some derivatives of benzodioxane compounds have been linked to anticancer properties.
Enzyme Inhibition Studies
One of the primary areas of research focuses on the inhibition of cholinesterases. The following table summarizes the inhibitory effects of various derivatives related to this compound:
Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) AChE | IC50 (µM) BChE |
---|---|---|---|---|
5f | 81.74 | 89.12 | 146.73 | 242.52 |
5n | 97.11 | 85.39 | 192.47 | 323.12 |
Control (Eserine) | - | - | 0.04 | - |
The above data indicates that certain derivatives exhibit significant inhibition of AChE and BChE, suggesting potential therapeutic applications in treating Alzheimer's disease .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Studies show that it can inhibit various bacterial strains effectively:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results indicate that the compound possesses substantial antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Sedative Effects : Research on derivatives of chloroethyl-benzodioxane indicated sedative properties in animal models, suggesting potential use in treating anxiety disorders .
- Anticancer Potential : Investigations into similar benzodioxane compounds have revealed antiproliferative effects against various cancer cell lines, prompting further exploration into their mechanisms of action .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11ClO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7H2 |
InChI Key |
QDJHFLBBRHTHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CCCl |
Origin of Product |
United States |
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